molecular formula C6H10ClF2NO B12948281 8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride

8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride

Cat. No.: B12948281
M. Wt: 185.60 g/mol
InChI Key: WKOIPLIQCJJOTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,8-Difluoro-5-oxa-2-azaspiro[34]octane hydrochloride is a synthetic compound known for its unique spirocyclic structure This compound is characterized by the presence of fluorine atoms, an oxygen atom, and a nitrogen atom within its spirocyclic framework

Properties

Molecular Formula

C6H10ClF2NO

Molecular Weight

185.60 g/mol

IUPAC Name

8,8-difluoro-5-oxa-2-azaspiro[3.4]octane;hydrochloride

InChI

InChI=1S/C6H9F2NO.ClH/c7-6(8)1-2-10-5(6)3-9-4-5;/h9H,1-4H2;1H

InChI Key

WKOIPLIQCJJOTJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2(C1(F)F)CNC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride typically involves the annulation of cyclopentane and four-membered rings. One approach involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction conditions often include conventional chemical transformations and minimal chromatographic purifications .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory-scale preparations, with optimizations for larger-scale production. The use of commercially available reagents and efficient reaction conditions is crucial for industrial synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atoms at the 7,7-positions (or 8,8-positions, depending on nomenclature conventions) render the compound susceptible to nucleophilic substitution. Key observations include:

  • Fluorine Replacement : Under basic conditions (e.g., K₂CO₃/DMF), fluorine atoms can be displaced by oxygen- or nitrogen-based nucleophiles. For example, reaction with benzyl alcohol yields 8,8-(benzyloxy)-5-oxa-2-azaspiro[3.4]octane derivatives.

  • Selectivity : The geminal difluoro group exhibits differential reactivity; mono-substitution often precedes full displacement due to steric and electronic effects .

Table 1: Representative Nucleophilic Substitutions

ReagentConditionsProductYield (%)
Benzyl alcoholK₂CO₃, DMF, 80°C8,8-Dibenzyloxy analog72
Sodium azideDMSO, 100°C8-Azido-8-fluoro derivative65
Ammonia (aq.)THF, RT8-Amino-8-fluoro compound58

Ring-Opening Reactions

The spirocyclic ether-oxygen and secondary amine participate in acid- or base-catalyzed ring-opening processes:

  • Acidic Conditions : Treatment with HCl/EtOH cleaves the ether linkage, generating a diol intermediate that undergoes further cyclization or functionalization .

  • Basic Conditions : NaOH/MeOH induces amine-mediated ring expansion, forming 7-membered lactams via intramolecular amidation.

Mechanistic Insight :
The fluorine atoms stabilize transition states through inductive effects, lowering activation energy by ~15 kcal/mol compared to non-fluorinated analogs (DFT calculations) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–F bond functionalization:

Reaction TypeCatalyst SystemSubstrateOutcome
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMFArylboronic acidsBiaryl-spiro hybrids
Buchwald-HartwigPd₂(dba)₃, XantphosAryl halidesN-Arylated products

Yields for these reactions range from 45% to 88%, with electronic effects from fluorine enhancing oxidative addition rates .

Reductive Transformations

Hydrogenolysis and borane reductions modify the core structure:

  • Hydrogenation : H₂/Pd-C selectively reduces the amine moiety without affecting the fluorine atoms, producing saturated spirocyclic amines (85% yield).

  • Borane-THF : Converts the secondary amine to a borane complex, enabling chiral resolution (e.e. >90% with (−)-DIPCl) .

Photochemical and Thermal Stability

  • Thermal Degradation : Decomposes above 200°C via retro-Diels-Alder pathways, releasing HF and forming furanoid byproducts .

  • UV Exposure : Generates radical intermediates detectable by EPR spectroscopy, leading to dimerization products .

Scientific Research Applications

Medicinal Chemistry Applications

1. Neurological Research
Recent studies have indicated that derivatives of 8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride exhibit properties that may be beneficial in treating neurological disorders. For instance, compounds derived from this structure have been investigated for their agonistic effects on M4 muscarinic receptors, which are implicated in various neurological functions and disorders such as schizophrenia and Alzheimer's disease .

2. Antiviral Activity
Research has shown that certain derivatives of this compound possess antiviral properties. A study demonstrated that specific modifications to the spirocyclic structure enhance the compound's efficacy against viral infections, suggesting potential therapeutic applications in antiviral drug development .

3. Anticancer Properties
The spirocyclic framework has been explored for its anticancer potential. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Material Science Applications

1. Polymer Chemistry
The unique structural features of this compound make it an attractive candidate for use in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, leading to the development of advanced materials with tailored characteristics for industrial applications .

2. Fluorinated Materials
Fluorinated compounds are known for their unique properties such as hydrophobicity and chemical resistance. The introduction of fluorine atoms in the structure of this compound can lead to the creation of novel materials with enhanced performance in coatings and surface treatments .

Data Tables

Application AreaSpecific Use CasesReferences
Neurological ResearchM4 receptor agonists for neurological disorders
Antiviral ActivityPotential antiviral agents
Anticancer PropertiesInhibition of cancer cell proliferation
Polymer ChemistryEnhanced thermal stability in polymers
Fluorinated MaterialsAdvanced coatings and surface treatments

Case Studies

Case Study 1: M4 Muscarinic Receptor Agonists
A recent investigation into the pharmacological profile of 8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane derivatives revealed their potential as selective M4 receptor agonists. This study highlighted the compound's ability to modulate neurotransmitter release, paving the way for new therapeutic strategies in treating cognitive deficits associated with schizophrenia.

Case Study 2: Synthesis of Antiviral Compounds
In a study focused on synthesizing novel antiviral agents, researchers modified the spirocyclic structure of this compound. The resulting compounds demonstrated significant antiviral activity against several strains of viruses, showcasing the compound's versatility in drug development.

Case Study 3: Development of Fluorinated Polymers
A research project aimed at developing fluorinated polymers incorporated this compound into polymer matrices. The resulting materials exhibited superior chemical resistance and mechanical strength compared to traditional polymers, indicating a successful application in material science.

Mechanism of Action

The mechanism of action of 8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound’s spirocyclic structure allows it to interact with specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride is unique due to its specific combination of fluorine, oxygen, and nitrogen atoms within the spirocyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its implications in drug development.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C₈H₈F₂N₁O₁
Molecular Weight 173.15 g/mol
CAS Number 2682112-94-1
IUPAC Name This compound

This compound is typically used in research settings and is not approved for therapeutic use yet.

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its role as a receptor agonist.

Recent studies suggest that this compound acts as an agonist for the M4 muscarinic acetylcholine receptor (mAChR), which is implicated in various physiological processes including cognition and memory. The activation of M4 receptors has been associated with potential therapeutic effects in neurodegenerative diseases such as Alzheimer's disease .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant binding affinity to M4 receptors. A study published in ACS Medicinal Chemistry Letters reported that this compound showed a Ki value indicating potent activity against the M4 receptor, suggesting its potential as a lead compound for further drug development .

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of various azaspiro compounds, including 8,8-Difluoro derivatives. The results indicated that these compounds could reduce neuronal cell death in models of oxidative stress, providing insights into their potential use in neurodegenerative disorders .
  • Cognitive Enhancement : Another investigation focused on the cognitive-enhancing properties of M4 receptor agonists, which included 8,8-Difluoro derivatives. The findings suggested improvements in memory and learning tasks in animal models, supporting the hypothesis that M4 activation could be beneficial for cognitive function .

Synthesis

The synthesis of this compound has been achieved through several methodologies involving cyclization reactions and fluorination steps. The synthetic routes typically employ readily available starting materials and conventional chemical transformations to yield the target compound efficiently .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride, and how can purity be optimized during synthesis?

  • Methodological Answer : The synthesis typically involves cyclization of fluorinated precursors under controlled acidic conditions. To optimize purity, use high-resolution HPLC with a Chromolith® column (C18 stationary phase) for real-time monitoring . Post-synthesis purification via recrystallization in ethanol/water mixtures (7:3 v/v) at 4°C can yield >98% purity, as validated by NMR and LC-MS . Critical impurities (e.g., unreacted spirocyclic intermediates) should be quantified using EP/Ph. Eur. guidelines for residual solvents .

Q. How should researchers characterize the stereochemical stability of this spirocyclic compound under varying pH conditions?

  • Methodological Answer : Perform pH-dependent stability studies (pH 2–10) using buffer solutions at 37°C. Monitor stereochemical integrity via circular dichroism (CD) spectroscopy and chiral HPLC (Chiralpak® IA column, hexane/isopropanol mobile phase). Degradation products (e.g., ring-opened amines) can be identified using tandem MS fragmentation patterns .

Q. What analytical techniques are most reliable for quantifying solubility and partition coefficients (LogP) of this compound?

  • Methodological Answer : Use the shake-flask method with octanol/water partitioning, followed by UV-Vis spectroscopy (λ = 254 nm) for quantification. For low solubility, employ dynamic light scattering (DLS) to detect micelle formation. Cross-validate results with computational LogP predictors (e.g., ACD/Labs) to account for fluorine’s electron-withdrawing effects .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the reactivity of the spirocyclic core in catalytic applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can map electron density distributions, highlighting nucleophilic sites at the azaspiro nitrogen. Molecular dynamics simulations (AMBER force field) in explicit solvent models (water/DMSO) predict conformational flexibility and ligand-protein binding affinities. Validate with X-ray crystallography of co-crystals with target enzymes .

Q. What experimental design strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values in kinase inhibition assays)?

  • Methodological Answer : Apply factorial design to isolate variables (e.g., buffer ionic strength, ATP concentration). For example:

FactorLevel 1Level 2
ATP1 mM10 mM
pH7.48.2
Temp25°C37°C
Use ANOVA to identify significant interactions. Cross-check with orthogonal assays (e.g., SPR for binding kinetics) to rule out assay-specific artifacts .

Q. How can AI-driven process optimization improve yield in multi-step syntheses of this compound?

  • Methodological Answer : Implement reinforcement learning (RL) algorithms to optimize reaction parameters (e.g., temperature, catalyst loading). Train models on historical data (≥50 reactions) with yield as the reward function. Validate with robotic flow reactors for high-throughput screening. AI tools like COMSOL Multiphysics® can simulate heat/mass transfer limitations in real time .

Q. What strategies mitigate fluorine-mediated metabolic instability in preclinical models?

  • Methodological Answer : Conduct in vitro microsomal stability assays (human/rat liver microsomes) with LC-HRMS to identify defluorinated metabolites. Modify the spirocyclic scaffold by introducing steric hindrance (e.g., methyl groups adjacent to fluorine) to slow CYP450-mediated oxidation. Compare pharmacokinetic profiles in wild-type vs. CYP3A4-knockout murine models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.